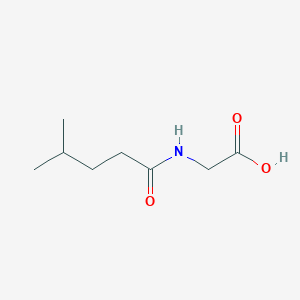

2-(4-Methylpentanamido)acetic acid

Description

The exact mass of the compound 2-(4-Methylpentanamido)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Methylpentanamido)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methylpentanamido)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylpentanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-6(2)3-4-7(10)9-5-8(11)12/h6H,3-5H2,1-2H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQIHXZIDVMRVRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98552-90-0 | |

| Record name | 2-(4-methylpentanamido)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Methylpentanamido)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylpentanamido)acetic acid, an N-acylated derivative of the amino acid glycine, represents a class of compounds with significant interest in biochemical and pharmaceutical research. As analogues of endogenous N-acyl amino acids, these molecules can play roles in various physiological processes and serve as valuable building blocks in the synthesis of more complex bioactive molecules and peptidomimetics. The core structure, featuring an amide linkage between 4-methylpentanoic acid and glycine, is fundamental to the study of protein metabolism and the development of novel therapeutics.

This guide provides a comprehensive overview of a robust and widely applicable pathway for the synthesis of 2-(4-Methylpentanamido)acetic acid. The presented methodology is grounded in established principles of peptide chemistry, emphasizing the rationale behind procedural steps to ensure both reproducibility and a thorough understanding of the underlying chemical transformations.

Synthesis Pathway Overview

The most direct and efficient route for the synthesis of 2-(4-Methylpentanamido)acetic acid is through the direct coupling of 4-methylpentanoic acid and glycine. This transformation is centered around the formation of a stable amide bond, a reaction that, while thermodynamically favorable, is kinetically slow and requires the activation of the carboxylic acid moiety. This is typically achieved through the use of a coupling agent.

Several classes of coupling reagents are available for this purpose, with carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) being a common choice due to their efficacy and the water-soluble nature of their byproducts.[1][2] To enhance the efficiency of the coupling reaction and minimize side reactions, additives like 1-hydroxybenzotriazole (HOBt) are often employed. HOBt reacts with the activated carboxylic acid to form a more stable active ester intermediate, which then readily reacts with the amine group of glycine.[3]

The overall synthetic strategy can be visualized as follows:

Caption: General workflow for the synthesis of 2-(4-Methylpentanamido)acetic acid.

Experimental Protocol

This section details a step-by-step methodology for the synthesis of 2-(4-Methylpentanamido)acetic acid.

Materials and Reagents

| Material/Reagent | Formula | Molar Mass ( g/mol ) |

| 4-Methylpentanoic Acid | C₆H₁₂O₂ | 116.16 |

| Glycine | C₂H₅NO₂ | 75.07 |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) | C₈H₁₈ClN₃ | 191.70 |

| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.13 |

| Triethylamine (NEt₃) | C₆H₁₅N | 101.19 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 |

| Hydrochloric Acid (HCl) | HCl | 36.46 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 |

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylpentanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Activation of Carboxylic Acid: To the solution from step 1, add 1-hydroxybenzotriazole (HOBt) (1.1 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) (1.1 eq). Stir the mixture at room temperature for 30 minutes to allow for the formation of the active ester.

-

Amine Addition: In a separate flask, prepare a suspension of glycine (1.2 eq) in DCM and add triethylamine (NEt₃) (1.5 eq) to facilitate dissolution and deprotonation of the amine. Add this suspension to the activated carboxylic acid solution from step 2.

-

Coupling Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel to afford the pure 2-(4-Methylpentanamido)acetic acid.

Mechanistic Insights and Rationale

The success of this synthesis hinges on the effective activation of the carboxylic acid by EDCI and the subsequent nucleophilic attack by the amino group of glycine.

Sources

An In-Depth Technical Guide to 2-(4-Methylpentanamido)acetic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylpentanamido)acetic acid, also known as isocaproylglycine or N-(4-methylpentanoyl)glycine, is an N-acyl amino acid. This class of molecules, consisting of a fatty acid linked to an amino acid via an amide bond, has garnered increasing interest in biochemical and pharmaceutical research. N-acyl amino acids are recognized as a diverse group of signaling lipids with structural similarities to endocannabinoids, suggesting their potential involvement in various physiological processes. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 2-(4-Methylpentanamido)acetic acid, offering valuable insights for professionals in drug discovery and development.

Chemical Identity and Structure

2-(4-Methylpentanamido)acetic acid is structurally characterized by a 4-methylpentanoyl (isocaproyl) group attached to the nitrogen atom of a glycine molecule.

Molecular Structure:

Figure 1: 2D Chemical Structure of 2-(4-Methylpentanamido)acetic acid.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 2-(4-methylpentanoylamino)acetic acid[1] |

| Synonyms | Isocaproylglycine, N-(4-methylpentanoyl)glycine |

| CAS Number | 98552-90-0[1] |

| Molecular Formula | C8H15NO3[1] |

| Molecular Weight | 173.21 g/mol |

| InChI | InChI=1S/C8H15NO3/c1-6(2)3-4-7(10)9-5-8(11)12/h6H,3-5H2,1-2H3,(H,9,10)(H,11,12)[1] |

| InChIKey | BQIHXZIDVMRVRP-UHFFFAOYSA-N |

| SMILES | CC(C)CCC(=O)NCC(=O)O |

Physicochemical Properties

Table of Physicochemical Properties (Predicted):

| Property | Value | Source |

| XLogP3 | 0.8 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Topological Polar Surface Area | 66.4 Ų | PubChem |

| pKa (most acidic) | 3.55 | Predicted |

| pKa (most basic) | -0.63 | Predicted |

The predicted XLogP3 value of 0.8 suggests that 2-(4-Methylpentanamido)acetic acid has a relatively balanced hydrophilic-lipophilic character. The presence of both hydrogen bond donors (the carboxylic acid proton and the amide proton) and acceptors (the carbonyl oxygens and the amide oxygen) indicates its potential for interactions with biological macromolecules.

Synthesis and Manufacturing

The synthesis of 2-(4-Methylpentanamido)acetic acid is typically achieved through the formation of an amide bond between 4-methylpentanoic acid and glycine. This can be accomplished using standard peptide coupling methodologies.

General Synthetic Workflow:

Figure 2: General workflow for the synthesis of 2-(4-Methylpentanamido)acetic acid.

Experimental Protocol: Amide Coupling using Dicyclohexylcarbodiimide (DCC)

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired purity.

Materials:

-

4-Methylpentanoic acid

-

Glycine

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt) (optional, to suppress racemization)

-

Dichloromethane (DCM) or Dimethylformamide (DMF) (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-methylpentanoic acid (1.0 eq) and glycine (1.0 eq) in anhydrous DCM or DMF. If using HOBt, add it at this stage (1.0 eq).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath with stirring.

-

Addition of Coupling Agent: Slowly add a solution of DCC (1.1 eq) in anhydrous DCM or DMF to the cooled reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of a white precipitate (dicyclohexylurea, DCU) is indicative of the reaction proceeding.

-

Filtration: Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of the reaction solvent.

-

Aqueous Work-up: Transfer the filtrate to a separatory funnel.

-

Wash sequentially with 1 M HCl to remove any unreacted glycine and excess DCC.

-

Wash with saturated sodium bicarbonate solution to remove unreacted 4-methylpentanoic acid.

-

Wash with brine to remove residual water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude 2-(4-Methylpentanamido)acetic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

While experimental spectra for 2-(4-Methylpentanamido)acetic acid are not widely available, the expected spectroscopic features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isocaproyl group, including a doublet for the two methyl groups, a multiplet for the methine proton, and multiplets for the methylene groups. The glycine methylene protons will likely appear as a doublet due to coupling with the amide proton. The amide proton will appear as a triplet, and the carboxylic acid proton will be a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the amide and carboxylic acid, as well as signals for the carbons of the isocaproyl and glycine moieties.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

-

An N-H stretch from the amide group, around 3300 cm⁻¹.

-

C-H stretching vibrations from the alkyl chain, just below 3000 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid, around 1700-1725 cm⁻¹.

-

A strong C=O stretch (Amide I band) from the amide group, around 1650 cm⁻¹.

-

An N-H bend (Amide II band) from the amide group, around 1550 cm⁻¹.

Mass Spectrometry (MS):

In mass spectrometry, the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed at m/z corresponding to the molecular weight of the compound (173.21). Common fragmentation patterns would involve cleavage of the amide bond and loss of the carboxylic acid group.

Biological Activity and Potential Applications

N-acyl amino acids, including isocaproylglycine, are a class of endogenous signaling lipids. While specific biological activities of 2-(4-Methylpentanamido)acetic acid are not extensively documented, the broader class of N-acylglycines has been implicated in various physiological and pathological processes.

-

Signaling Molecules: N-acylglycines are structurally related to N-acylethanolamines (the endocannabinoid family), suggesting they may have roles in cell signaling pathways.

-

Antiproliferative and Antibacterial Potential: Some studies on other N-acyl amino acids have indicated potential antiproliferative and antibacterial activities. Further research is needed to determine if isocaproylglycine shares these properties.

The unique structure of 2-(4-Methylpentanamido)acetic acid, combining a branched-chain fatty acid with a simple amino acid, makes it an interesting candidate for further investigation in drug discovery programs, particularly in areas related to metabolic and inflammatory diseases.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

2-(4-Methylpentanamido)acetic acid is a member of the growing class of N-acyl amino acids with potential biological significance. This technical guide has provided a detailed overview of its chemical structure, properties, synthesis, and potential applications. While there is a need for more extensive experimental data on its physicochemical and biological properties, the information presented here serves as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development. Further investigation into this and other N-acyl amino acids is warranted to fully elucidate their roles in biological systems and their potential as therapeutic agents.

References

-

PubChem. 2-(4-Methylpentanamido)acetic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 2-(4-Methylpentanamido)acetic acid | C8H15NO3 | CID 28777652. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 2-(4-Methylpentanamido)acetic Acid

Abstract: This technical guide provides a comprehensive overview of 2-(4-Methylpentanamido)acetic acid, a member of the N-acyl amino acid family. While direct research on this specific molecule is nascent, this document synthesizes information on the broader class of N-acyl glycines to infer its potential biological activities and outlines a detailed experimental framework for its investigation. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound. We will delve into its synthesis, physicochemical characterization, and a series of proposed in vitro and in vivo studies to elucidate its biological functions, with a focus on its potential anti-inflammatory and metabolic effects.

Introduction and Background

2-(4-Methylpentanamido)acetic acid, also known as N-isocaproylglycine, belongs to the growing class of lipid signaling molecules known as N-acyl amino acids (NAAAs). NAAAs are endogenous molecules where a fatty acid is linked to an amino acid via an amide bond.[1] This class of compounds is gaining significant attention for its diverse physiological roles, including the regulation of inflammation, energy metabolism, and neuronal function.[1][2] Structurally related to endocannabinoids, many NAAAs exhibit biological activity without engaging cannabinoid receptors, suggesting unique mechanisms of action.[3]

Given its structure as a short-chain N-acyl glycine, 2-(4-Methylpentanamido)acetic acid is hypothesized to possess biological activities analogous to other members of its class, which have demonstrated anti-inflammatory and neuroprotective properties.[4][5] This guide will provide the foundational knowledge and detailed experimental protocols necessary to systematically investigate the biological profile of this compound.

Synthesis and Physicochemical Characterization

A reliable supply of well-characterized 2-(4-Methylpentanamido)acetic acid is paramount for any biological investigation. The following section details a standard synthesis protocol and key physicochemical parameters for its initial characterization.

Synthesis of 2-(4-Methylpentanamido)acetic Acid

The synthesis of N-acyl glycines can be achieved through several methods, with one of the most common being the acylation of glycine with an appropriate acyl chloride or through enzymatic catalysis for a greener approach.[6][7][8]

Protocol 1: Chemical Synthesis via Acyl Chloride

This method involves the reaction of 4-methylpentanoyl chloride with glycine in an alkaline aqueous solution, a variation of the Schotten-Baumann reaction.[6]

Materials:

-

Glycine

-

4-Methylpentanoyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

Dissolve glycine (1 equivalent) in a 1 M NaOH solution and cool the mixture to 0-5°C in an ice bath.

-

Slowly add 4-methylpentanoyl chloride (1.1 equivalents) dropwise to the glycine solution while maintaining the temperature below 10°C and vigorous stirring.

-

During the addition, maintain the pH of the reaction mixture between 9 and 10 by the concurrent addition of 2 M NaOH solution.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 2 with 6 M HCl.

-

The product, 2-(4-Methylpentanamido)acetic acid, will precipitate out of the solution. If it remains an oil, extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Physicochemical Properties

| Property | Predicted/Inferred Value | Reference |

| Molecular Formula | C8H15NO3 | |

| Molecular Weight | 173.21 g/mol | |

| XLogP3 | 1.5 | [10] |

| Hydrogen Bond Donor Count | 2 | [10] |

| Hydrogen Bond Acceptor Count | 3 | [10] |

| Rotatable Bond Count | 4 | [10] |

| Topological Polar Surface Area | 66.4 Ų | [10] |

In Vitro Biological Activity Assessment

The initial phase of biological characterization involves a series of in vitro assays to determine the compound's cytotoxicity and to screen for potential anti-inflammatory and metabolic activities.

Cytotoxicity Assays

Before assessing the biological activity of 2-(4-Methylpentanamido)acetic acid, it is essential to determine its cytotoxic profile to identify non-toxic concentrations for subsequent experiments.[4][11]

Protocol 2: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]

Materials:

-

Selected cell lines (e.g., RAW 264.7 murine macrophages, 3T3-L1 preadipocytes)[12][13]

-

Complete cell culture medium

-

2-(4-Methylpentanamido)acetic acid stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with increasing concentrations of 2-(4-Methylpentanamido)acetic acid (e.g., 0.1, 1, 10, 100, 1000 µM) and a vehicle control (DMSO) for 24 or 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity.[4][14]

Materials:

-

As per MTT assay

-

LDH cytotoxicity detection kit

Procedure:

-

Seed and treat cells as described in the MTT assay protocol.

-

After the incubation period, collect the cell culture supernatant.

-

Follow the manufacturer's instructions for the LDH cytotoxicity detection kit to measure LDH release.[15]

-

Measure the absorbance at the recommended wavelength.

-

Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).

Anti-Inflammatory Activity

Protocol 4: Measurement of Nitric Oxide (NO) and Pro-inflammatory Cytokines in LPS-Stimulated Macrophages

This assay evaluates the ability of the compound to inhibit the production of inflammatory mediators in response to an inflammatory stimulus.[12][16]

Materials:

-

RAW 264.7 murine macrophages

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

-

Pre-treat the cells with non-toxic concentrations of 2-(4-Methylpentanamido)acetic acid for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.[17]

Metabolic Activity

Protocol 5: Glucose Uptake in Adipocytes

This assay assesses the compound's effect on glucose uptake, a key process in metabolic regulation.[2][18]

Materials:

-

Differentiated 3T3-L1 adipocytes

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-deoxy-D-[3H]glucose

-

Insulin (positive control)

-

Cytochalasin B (inhibitor of glucose transport)

Procedure:

-

Differentiate 3T3-L1 preadipocytes into mature adipocytes.

-

Treat the differentiated adipocytes with non-toxic concentrations of 2-(4-Methylpentanamido)acetic acid for a specified period (e.g., 24 hours).

-

Wash the cells with KRH buffer and incubate with KRH buffer containing the compound for 1 hour.

-

Add 2-deoxy-D-[3H]glucose and incubate for 10 minutes.

-

Terminate the uptake by washing the cells with ice-cold PBS.

-

Lyse the cells and measure the radioactivity using a scintillation counter.

-

Normalize the glucose uptake to the total protein content of each well.

In Vivo Biological Activity Assessment

Based on promising in vitro results, the following in vivo models can be employed to evaluate the therapeutic potential of 2-(4-Methylpentanamido)acetic acid.

Anti-Inflammatory Activity

Protocol 6: Carrageenan-Induced Paw Edema in Rodents

This is a classic model of acute inflammation used to screen for anti-inflammatory drugs.[19][20][21]

Materials:

-

Male Wistar rats or Swiss albino mice

-

Carrageenan solution (1% in saline)

-

2-(4-Methylpentanamido)acetic acid formulation for oral or intraperitoneal administration

-

Plethysmometer

Procedure:

-

Administer 2-(4-Methylpentanamido)acetic acid or vehicle to the animals.

-

After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[6]

-

Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Metabolic Activity

Protocol 7: Diet-Induced Obesity (DIO) and Glucose Tolerance Test (GTT) in Mice

This model is used to assess the effects of a compound on obesity and glucose metabolism.[22][23][24]

Materials:

-

C57BL/6J mice

-

High-fat diet (HFD)

-

Standard chow diet

-

Glucose solution for oral gavage

-

Glucometer and test strips

Procedure:

-

Induce obesity in mice by feeding them a HFD for 8-12 weeks.

-

Treat the DIO mice with 2-(4-Methylpentanamido)acetic acid or vehicle daily for a specified period (e.g., 4 weeks).

-

Monitor body weight and food intake regularly.

-

At the end of the treatment period, perform an oral glucose tolerance test (OGTT).

-

Fast the mice overnight and administer an oral glucose load (2 g/kg).

-

Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes after the glucose challenge.

-

Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.

Mechanism of Action Studies

To understand how 2-(4-Methylpentanamido)acetic acid exerts its biological effects, it is crucial to investigate its potential molecular targets.

Potential Molecular Targets

Based on the literature for related N-acyl amino acids, potential molecular targets for 2-(4-Methylpentanamido)acetic acid include:

-

G-protein coupled receptors (GPCRs): Some NAAAs have been shown to interact with orphan GPCRs like GPR18.[25] Short-chain fatty acids are known to activate GPR41 and GPR43.[26][27][28]

-

Fatty Acid Amide Hydrolase (FAAH): Some NAAAs can inhibit FAAH, an enzyme that degrades endocannabinoids and other lipid amides.[29]

Proposed Mechanistic Studies

Protocol 8: Receptor Binding and Activation Assays

-

Utilize cell lines overexpressing candidate GPCRs (e.g., GPR18, GPR41, GPR43) to perform radioligand binding assays or functional assays (e.g., cAMP measurement, calcium mobilization) to assess the interaction of 2-(4-Methylpentanamido)acetic acid with these receptors.

Protocol 9: Enzyme Inhibition Assays

-

Perform in vitro enzyme inhibition assays using purified FAAH to determine if 2-(4-Methylpentanamido)acetic acid can inhibit its activity.

Protocol 10: Western Blot Analysis of Signaling Pathways

-

In the in vitro anti-inflammatory assay (Protocol 4), analyze the cell lysates by Western blot to investigate the effect of the compound on key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[30]

Visualization of Workflows and Pathways

To provide a clear visual representation of the experimental designs and potential mechanisms, the following diagrams are provided.

Experimental Workflow for In Vitro Analysis

Caption: Workflow for in vitro investigation.

Potential Anti-Inflammatory Signaling Pathway

Sources

- 1. inotiv.com [inotiv.com]

- 2. bioivt.com [bioivt.com]

- 3. Improving obesity research: Unveiling metabolic pathways through a 3D In vitro model of adipocytes using 3T3-L1 cells | PLOS One [journals.plos.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. meliordiscovery.com [meliordiscovery.com]

- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemoselective enzymatic acylation of glycine as a green route to N -acyl amino acid surfactants - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01932J [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. N-Isovaleroylglycine | C7H13NO3 | CID 546304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. PFKFB3-dependent glucose metabolism regulates 3T3-L1 adipocyte development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | MMPP promotes adipogenesis and glucose uptake via binding to the PPARγ ligand binding domain in 3T3-L1 MBX cells [frontiersin.org]

- 19. creative-biolabs.com [creative-biolabs.com]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. researchgate.net [researchgate.net]

- 22. ichorlifesciences.com [ichorlifesciences.com]

- 23. criver.com [criver.com]

- 24. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. GPR18 drives FAAH inhibition-induced neuroprotection against HIV-1 Tat-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | The single-cell atlas of short-chain fatty acid receptors in human and mice hearts [frontiersin.org]

- 27. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 28. bmbreports.org [bmbreports.org]

- 29. usiena-air.unisi.it [usiena-air.unisi.it]

- 30. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-(4-Methylpentanamido)acetic Acid: Synthesis, Characterization, and Scientific Context

This in-depth technical guide provides a comprehensive overview of 2-(4-Methylpentanamido)acetic acid, also known as isocaproylglycine. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of this N-acyl amino acid, from its place within a significant class of biomolecules to its chemical synthesis and characterization.

Part 1: Introduction to N-Acyl Amino Acids (NAAs)

The journey into the specifics of 2-(4-Methylpentanamido)acetic acid begins with an appreciation of its chemical family: the N-acyl amino acids (NAAs). These are a class of endogenous lipids where an amino acid is connected to a fatty acid via an amide bond.[1]

Historical Context and Discovery

The story of N-acyl amino acids unfolds from the mid-20th century, with early discoveries often being serendipitous outcomes of metabolic pathway investigations. A landmark discovery was made in 1956 by Herbert H. Tallan and his colleagues, who isolated N-acetyl-L-aspartic acid (NAA) from the cat brain in surprisingly high concentrations. Another pivotal moment came in 1966 with the identification of N-isovalerylglycine in the urine of patients with isovaleric acidemia, an inborn error of leucine metabolism. This discovery was crucial as it highlighted N-acylation as a potential detoxification pathway for harmful acyl-CoA molecules.[2]

Biological Significance

NAAs are not mere metabolic byproducts; they are pleiotropic bioactive lipids involved in a wide range of physiological processes.[3][4] Over 50 different species of N-acyl amino acids have been identified in mammalian tissues.[3][4] They have been shown to be involved in:

At the molecular level, these lipids can function as ligands for ion channels (like TRPV1) and G-protein coupled receptors (like GPR92).[3][4] A more recently discovered function for several NAAs is their ability to act as uncouplers of mitochondrial respiration, which can increase metabolic rate and has implications for treating obesity and related disorders.[3]

Part 2: 2-(4-Methylpentanamido)acetic Acid: A Closer Look

2-(4-Methylpentanamido)acetic acid (Isocaproylglycine) is a specific N-acyl amino acid. While a detailed historical account of its individual discovery is not prominent in the scientific literature, its synthesis and study are representative of the broader exploration of NAAs.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(4-Methylpentanamido)acetic acid is provided in the table below.

| Property | Value | Source |

| IUPAC Name | 2-(4-methylpentanoylamino)acetic acid | PubChem[2] |

| Synonyms | Isocaproylglycine, N-(4-methylpentanoyl)glycine | PubChem[2] |

| CAS Number | 98552-90-0 | PubChem[2] |

| Molecular Formula | C8H15NO3 | PubChem[2] |

| Molecular Weight | 173.21 g/mol | PubChem[2] |

| Appearance | Expected to be a white to off-white solid | General knowledge |

| Solubility | Expected to be soluble in polar organic solvents | General knowledge |

Part 3: Synthesis of 2-(4-Methylpentanamido)acetic Acid

The synthesis of 2-(4-Methylpentanamido)acetic acid involves the formation of an amide bond between 4-methylpentanoic acid (isocaproic acid) and glycine. A common and effective method for this transformation is through a coupling reaction mediated by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Reaction Scheme

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of 2-(4-Methylpentanamido)acetic acid, adapted from general procedures for N-acylation of amino acids.

Materials:

-

4-Methylpentanoic acid

-

Glycine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve glycine (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

-

To this suspension, add 4-methylpentanoic acid (1.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

-

Coupling Reaction:

-

In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.

-

Add the DCC solution dropwise to the cooled reaction mixture over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO3 solution, and finally with brine.

-

Dry the organic layer over anhydrous Na2SO4 or MgSO4.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

-

Part 4: Characterization

The identity and purity of the synthesized 2-(4-Methylpentanamido)acetic acid should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isocaproyl and glycine moieties. Key expected signals include a doublet for the two methyl groups of the isobutyl group, a multiplet for the methine proton, and signals for the methylene groups of the fatty acid chain and the glycine backbone. The amide proton will appear as a broad signal.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the amide and carboxylic acid, as well as for the aliphatic carbons of the isocaproyl group and the alpha-carbon of the glycine residue.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The expected [M+H]⁺ ion for C8H15NO3 would be approximately m/z 174.11.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, including:

-

A broad O-H stretch from the carboxylic acid.

-

N-H stretching from the amide.

-

C=O stretching from the amide and carboxylic acid.

-

C-H stretching from the aliphatic chain.

Part 5: Potential Applications and Future Directions

Given the diverse biological activities of N-acyl amino acids, 2-(4-Methylpentanamido)acetic acid could be a valuable tool for research in several areas. Its structural similarity to endogenous NAAs suggests it may interact with similar biological targets. Potential research applications include:

-

Probing NAA signaling pathways: It could be used as a standard or a tool compound to study the enzymes involved in NAA metabolism.

-

Investigating metabolic regulation: Its effects on mitochondrial respiration and cellular metabolism could be explored.

-

Drug discovery lead: The N-acyl amino acid scaffold can be modified to develop new therapeutic agents targeting pain, inflammation, or metabolic disorders.

Further research is needed to elucidate the specific biological activities of 2-(4-Methylpentanamido)acetic acid and to explore its full potential in biomedical research and drug development.

References

-

Discovery of N-Acyl Amino Acids and Novel Related N-, O-Acyl Lipids by Integrating Molecular Networking and an Extended In Silico Spectral Library. Analytical Chemistry. [Link]

-

Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration. Nomura Research Group. [Link]

-

Discovery of hydrolysis-resistant isoindoline N-acyl amino acid analogs that stimulate mitochondrial respiration. National Institutes of Health. [Link]

-

Discovery of N-Acyl Amino Acids and Novel Related N-, O-Acyl Lipids by Integrating Molecular Networking and an Extended In Silico Spectral Library. PubMed. [Link]

-

2-(4-Methylpentanamido)acetic acid | C8H15NO3 | CID 28777652. PubChem. [Link]

Sources

- 1. WO2016170544A1 - Process for the preparation of (2s)-n-((s)-1-((s)-4-methyl-1-((r)-2-methyl oxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((s)-2-(2-morpholino acetamido)-4-phenylbutanamido)-4-methylpentanamide - Google Patents [patents.google.com]

- 2. 2-(4-Methylpentanamido)acetic acid | C8H15NO3 | CID 28777652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine - PMC [pmc.ncbi.nlm.nih.gov]

2-(4-Methylpentanamido)acetic Acid: Chemical Identity, Host-Microbiome Metabolism, and Analytical Methodologies

Executive Summary

In the rapidly evolving field of metabolomics and host-microbiome interactions, N-acyl amino acids have emerged as critical signaling molecules and diagnostic biomarkers. 2-(4-Methylpentanamido)acetic acid , commonly known as Isocaproylglycine , is a specialized N-acylglycine. It represents a vital metabolic intersection between microbial fermentation in the gut and host mitochondrial β-oxidation [1].

This whitepaper provides an in-depth technical analysis of 2-(4-Methylpentanamido)acetic acid, detailing its IUPAC nomenclature, structural properties, biological causality, and validated analytical workflows for its quantification in complex biological matrices.

Chemical Identity and Structural Nomenclature

2-(4-Methylpentanamido)acetic acid is an amide formed by the condensation of isocaproic acid (4-methylpentanoic acid) and the amino acid glycine. The structural inclusion of the hydrophobic isocaproyl tail and the hydrophilic glycine moiety gives it distinct amphiphilic properties, which dictate its extraction efficiency and chromatographic retention in reverse-phase liquid chromatography (RPLC).

Table 1: Chemical Nomenclature & Identifiers

| Property / Identifier | Value / Description |

| IUPAC Name | 2-(4-methylpentanoylamino)acetic acid [2] |

| Common Synonyms | Isocaproylglycine, N-isocaproylglycine, deamino-leucyl-glycine [2] |

| CAS Registry Number | 98552-90-0 [3] |

| PubChem CID | 28777652[2] |

| Molecular Formula | C₈H₁₅NO₃ |

| Molecular Weight | 173.21 g/mol [2] |

| Structural Class | N-acyl-amino acid (Endocannabinoid-related lipid) [4] |

Biological Causality: The Host-Microbiome Axis

To understand the diagnostic utility of isocaproylglycine, one must understand the causality of its biosynthesis. It is not synthesized de novo as a primary host metabolite; rather, it is a detoxification byproduct of a disrupted host-microbiome metabolic axis [5].

-

Microbial Fermentation: Gut microbiota (e.g., Clostridium sporogenes) ferment dietary leucine into short-chain organic acids (SCOAs), specifically isocaproic acid (iso-CA) [5].

-

Host β-Oxidation: Iso-CA enters the host's systemic circulation and is normally metabolized by mitochondrial Medium-Chain Acyl-CoA Dehydrogenase (MCAD) for energy production.

-

Enzymatic Shunting (The Causative Mechanism): In individuals with MCAD deficiency—or under conditions of microbiome dysbiosis where iso-CA production overwhelms MCAD capacity—iso-CA accumulates. To prevent organic acid toxicity, host Acyl-CoA synthetase activates iso-CA to isocaproyl-CoA. Subsequently, Glycine N-acyltransferase (GLYAT) conjugates it with glycine to form the highly water-soluble isocaproylglycine , which is rapidly cleared via urine [5, 6].

Because of this specific enzymatic shunt, elevated urinary isocaproylglycine is a direct, mechanistic biomarker for MCAD deficiency and has recently been implicated in metabolomic profiles assessing chronic kidney disease and kidney cancer risk [7].

Microbial-Host metabolic pathway driving the biosynthesis of Isocaproylglycine.

Validated Experimental Workflows

As an Application Scientist, I emphasize that analytical robustness relies on understanding the physicochemical behavior of the target analyte. Isocaproylglycine contains a carboxylic acid moiety (pKa ~3.5), making it highly amenable to Negative Electrospray Ionization (ESI-).

Protocol 1: LC-MS/MS Quantification of Isocaproylglycine in Urine

This protocol is designed as a self-validating system, utilizing stable isotope dilution to correct for matrix effects.

Step 1: Sample Preparation (Protein Precipitation)

-

Action: Aliquot 50 µL of human urine into a microcentrifuge tube. Add 10 µL of internal standard (e.g., d5-hippuric acid, 1 µg/mL).

-

Action: Add 200 µL of ice-cold Acetonitrile (ACN). Vortex for 30 seconds.

-

Causality: Cold ACN induces rapid protein denaturation and precipitation. Removing the protein matrix is critical to preventing ion suppression in the ESI source and extending the lifespan of the analytical column.

-

Action: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

Step 2: UHPLC Chromatographic Separation

-

Column: C18 Reverse-Phase (e.g., 2.1 × 100 mm, 1.7 µm particle size).

-

Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

-

Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

-

Causality: While negative mode is used, a low concentration of formic acid (0.1%) provides reproducible retention times by keeping the carboxylic acid partially protonated during the chromatographic run, preventing peak tailing, while still allowing efficient deprotonation in the high-voltage ESI source.

Step 3: Mass Spectrometry (MRM Detection)

-

Ionization: ESI Negative Mode ([M-H]⁻).

-

Precursor Ion: m/z 172.1 (Deprotonated Isocaproylglycine).

-

Product Ion: m/z 74.0 (Glycine fragment).

-

Causality: The amide bond is the weakest point of the molecule under Collision-Induced Dissociation (CID). Cleavage of this bond reliably yields the deprotonated glycine fragment (m/z 74.0), providing a highly specific Multiple Reaction Monitoring (MRM) transition with minimal background noise.

Step-by-step UHPLC-MS/MS analytical workflow for Isocaproylglycine quantification.

Table 2: Diagnostic Metabolomic Profile (Expected Ranges)

Note: Values are representative approximations based on metabolomic profiling of N-acylglycines.

| Clinical State | Expected Urinary Isocaproylglycine Level | Biological Implication |

| Healthy Baseline | Trace (< 0.5 µmol/mmol creatinine) | Normal MCAD function; efficient β-oxidation of iso-CA. |

| MCAD Deficiency | Highly Elevated (> 10 µmol/mmol creatinine) | Complete shunting of iso-CA to GLYAT conjugation pathway. |

| Gut Dysbiosis | Moderately Elevated (1 - 5 µmol/mmol creatinine) | Overproduction of microbial iso-CA exceeding host MCAD capacity. |

Conclusion

2-(4-Methylpentanamido)acetic acid (Isocaproylglycine) is far more than a simple structural analog of amino acids. It acts as a critical readout of the biochemical dialogue between gut microbiota and host mitochondrial function. By employing rigorous, causality-driven LC-MS/MS workflows, researchers can leverage this molecule as a high-fidelity biomarker for metabolic disorders, renal pathologies, and microbiome dysbiosis.

References

-

PubChem Compound Summary for CID 28777652: 2-(4-Methylpentanamido)acetic acid. National Center for Biotechnology Information (NCBI). Available at:[Link]

-

2-(4-Methylpentanamido)acetic acid | C8H15NO3 | CID 28777652 - PubChem (IUPAC & Synonyms). National Institutes of Health (NIH). Available at:[Link]

-

1251924-84-1,3-amino-N-(2-chloro-4-methylphenyl)propanamide (CAS Registry Data). Accelachem. Available at:[Link]

-

N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI International Journal of Molecular Sciences. Available at:[Link]

-

Metabolic Alterations of Short-Chain Organic Acids in the Elderly Link Antibiotic Exposure with the Risk for Depression. MDPI Nutrients. Available at:[Link]

-

Host MCAD metabolizes additional products of microbial metabolism. ResearchGate (Nature Communications). Available at:[Link]

-

Urinary metabolites in association with kidney cancer risk. Oxford Academic (JNCI). Available at:[Link]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(4-Methylpentanamido)acetic acid (Isocaproylglycine)

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2-(4-Methylpentanamido)acetic acid, also known as isocaproylglycine, is an N-acyl-amino acid, a class of endogenous lipid signaling molecules that are gaining significant attention for their diverse physiological roles. As part of the expanded "endocannabinoidome," these molecules are implicated in a range of cellular processes, including inflammation, pain perception, and metabolic regulation. This technical guide provides a comprehensive exploration of the potential therapeutic targets of 2-(4-Methylpentanamido)acetic acid. By dissecting its molecular structure and drawing parallels with other N-acyl-amino acids, we identify and propose several key proteins and pathways that may be modulated by this compound. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering a structured approach to investigating the therapeutic potential of this and related molecules. We will delve into the mechanistic rationale for target selection, provide detailed experimental protocols for target validation, and present the information in a clear, actionable format to guide future research endeavors.

Introduction: The Emerging Landscape of N-Acyl-Amino Acids

N-acyl-amino acids (NAAAs) are a diverse family of lipid signaling molecules characterized by a fatty acid linked to an amino acid via an amide bond.[1][2] Their biological significance has become increasingly apparent, with demonstrated roles in a wide array of physiological and pathological processes, including but not limited to, pain, inflammation, and metabolic homeostasis.[1][3] These endogenous molecules are now considered part of the "endocannabinoidome," a complex signaling system that extends beyond the classical cannabinoid receptors and their endocannabinoid ligands.[3][4]

The structural diversity of NAAAs, arising from the combination of various fatty acids and amino acids, underpins their functional versatility.[5] The specific biological activity of a given NAAA is determined by both its acyl chain length and degree of saturation, and the identity of its amino acid headgroup.

2-(4-Methylpentanamido)acetic acid is an N-acyl-glycine, where the glycine is acylated with 4-methylpentanoic acid (isocaproic acid). Isocaproic acid is a branched-chain fatty acid that can be found in various natural sources and is a human metabolite.[3][6] The presence of this unique acyl group suggests that 2-(4-Methylpentanamido)acetic acid may possess distinct biological activities and target engagement profiles compared to more extensively studied NAAAs containing straight-chain fatty acids.

This guide will systematically explore the potential therapeutic targets of 2-(4-Methylpentanamido)acetic acid by leveraging our understanding of the broader NAAA class and the specific structural features of this molecule.

Potential Therapeutic Targets

Based on the known pharmacology of N-acyl-amino acids and the structural characteristics of 2-(4-Methylpentanamido)acetic acid, we have identified four primary classes of potential therapeutic targets:

-

G-Protein Coupled Receptors (GPCRs)

-

Ion Channels and Transporters

-

Enzymatic Hubs

The following sections will provide a detailed rationale for the selection of each target class and specific examples within each class.

G-Protein Coupled Receptors (GPCRs): Orchestrators of Cellular Signaling

GPCRs represent one of the largest and most successfully drugged protein families. Several orphan GPCRs have been identified as receptors for various NAAAs, suggesting that 2-(4-Methylpentanamido)acetic acid may also exert its effects through this class of receptors.[5][7]

Rationale: GPR18 has been identified as a receptor for the N-acyl-glycine, N-arachidonoylglycine (NAGly).[8][9] Given that 2-(4-Methylpentanamido)acetic acid shares the N-acyl-glycine scaffold, GPR18 presents a compelling potential target. GPR18 activation is linked to various cellular responses, including cell migration and immunomodulation.[8][10]

Signaling Pathway:

Caption: Putative GPR55 signaling cascade for 2-(4-Methylpentanamido)acetic acid.

Rationale: GPR92 has been identified as a receptor for NAGly and is highly expressed in the dorsal root ganglia (DRG), suggesting a role in sensory perception, including pain. [11][12][13]The potential analgesic properties of N-acyl-glycines make GPR92 a high-priority target.

Signaling Pathway:

Caption: Hypothesized GPR92 signaling pathway in sensory neurons.

Ion Channels and Transporters: Gatekeepers of Cellular Excitability

NAAAs have been shown to directly modulate the activity of various ion channels and transporters, thereby influencing neuronal excitability and neurotransmitter reuptake.

Rationale: GlyT2 is a key regulator of glycinergic neurotransmission in the spinal cord and brainstem, playing a crucial role in pain processing. [14]Several N-acyl-glycines have been identified as selective inhibitors of GlyT2, leading to analgesic effects in preclinical models of chronic pain. [1][5][15]This makes GlyT2 a highly promising target for 2-(4-Methylpentanamido)acetic acid.

Mechanism of Action:

Caption: Inhibition of GlyT2 by 2-(4-Methylpentanamido)acetic acid enhances glycinergic signaling.

Rationale: T-type calcium channels are low-voltage-activated channels that play a critical role in regulating neuronal excitability and have been implicated in various neurological and psychiatric disorders. [16][17]Certain NAAAs have been shown to modulate the activity of these channels, suggesting a potential mechanism for influencing neuronal firing patterns. [17][18]

Enzymatic Hubs: Regulators of Endogenous Signaling

Targeting enzymes involved in the biosynthesis or degradation of NAAAs can indirectly modulate their signaling.

Rationale: FAAH is the main enzyme responsible for the hydrolysis and inactivation of a wide range of fatty acid amides, including anandamide and N-acyl-glycines. [19][20]Inhibition of FAAH leads to an elevation of endogenous NAAA levels, which can potentiate their signaling. Therefore, 2-(4-Methylpentanamido)acetic acid could act as a substrate or inhibitor of FAAH. [21][22] Metabolic Pathway:

Caption: Degradation of 2-(4-Methylpentanamido)acetic acid by FAAH.

Experimental Protocols for Target Validation

A systematic and multi-faceted approach is required to validate the potential therapeutic targets of 2-(4-Methylpentanamido)acetic acid. The following protocols outline key experiments for each target class.

General Workflow for Target Validation

Caption: A stepwise workflow for the validation of potential therapeutic targets.

GPCR Target Validation

Objective: To determine if 2-(4-Methylpentanamido)acetic acid binds to and modulates the activity of GPR18, GPR55, or GPR92.

Step-by-Step Methodology:

-

Cell Line Generation:

-

Subclone the full-length human cDNA for GPR18, GPR55, and GPR92 into a mammalian expression vector (e.g., pcDNA3.1).

-

Transfect HEK293 or CHO cells with the expression vectors.

-

Select for stable cell lines expressing the respective GPCRs using an appropriate selection marker (e.g., G418).

-

Confirm receptor expression via qPCR and Western blot.

-

-

Radioligand Binding Assay (Competitive):

-

Incubate membranes prepared from the stable cell lines with a known radiolabeled ligand for the target GPCR (if available) and increasing concentrations of 2-(4-Methylpentanamido)acetic acid.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify bound radioactivity using a scintillation counter.

-

Determine the Ki value for 2-(4-Methylpentanamido)acetic acid.

-

-

Calcium Mobilization Assay:

-

Load the stable cell lines with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulate the cells with varying concentrations of 2-(4-Methylpentanamido)acetic acid.

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Determine the EC50 value.

-

-

cAMP Assay:

-

Pre-treat the stable cell lines with forskolin to stimulate adenylyl cyclase.

-

Add increasing concentrations of 2-(4-Methylpentanamido)acetic acid.

-

Measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

-

Determine the IC50 value for GPR18 (Gαi-coupled) or EC50 for GPR92 (if Gαs-coupling is observed).

-

Ion Channel and Transporter Target Validation

Objective: To assess the modulatory effects of 2-(4-Methylpentanamido)acetic acid on GlyT2 and T-type calcium channels.

Step-by-Step Methodology:

-

GlyT2 Uptake Assay:

-

Use a cell line stably expressing human GlyT2 (e.g., HEK293-hGlyT2).

-

Pre-incubate the cells with varying concentrations of 2-(4-Methylpentanamido)acetic acid.

-

Add radiolabeled [³H]glycine and incubate for a defined period.

-

Wash the cells to remove extracellular [³H]glycine.

-

Lyse the cells and measure the intracellular radioactivity.

-

Determine the IC50 value for the inhibition of glycine uptake.

-

-

Electrophysiology (Patch-Clamp):

-

Use whole-cell patch-clamp electrophysiology on cells expressing the target ion channel (e.g., HEK293 cells transiently transfected with CaV3.2).

-

Record baseline channel activity.

-

Perfuse the cells with different concentrations of 2-(4-Methylpentanamido)acetic acid and record the changes in current.

-

Analyze the effects on channel kinetics (activation, inactivation, and recovery from inactivation).

-

Enzyme Target Validation

Objective: To determine if 2-(4-Methylpentanamido)acetic acid is a substrate or inhibitor of FAAH.

Step-by-Step Methodology:

-

FAAH Activity Assay:

-

Use a commercially available FAAH inhibitor screening kit or a preparation of recombinant human FAAH.

-

Incubate FAAH with a fluorogenic substrate in the presence of varying concentrations of 2-(4-Methylpentanamido)acetic acid.

-

Measure the fluorescence generated from the hydrolysis of the substrate over time.

-

Determine the IC50 value if the compound is an inhibitor.

-

-

Substrate Depletion Assay (LC-MS/MS):

-

Incubate 2-(4-Methylpentanamido)acetic acid with recombinant FAAH.

-

At various time points, quench the reaction and analyze the reaction mixture by LC-MS/MS.

-

Quantify the decrease in the concentration of 2-(4-Methylpentanamido)acetic acid and the appearance of its hydrolysis products (isocaproic acid and glycine).

-

Quantitative Data Summary

| Potential Target | Key Validation Assay | Expected Outcome Metric |

| GPR18 | Radioligand Binding | Ki (nM) |

| Calcium Mobilization | EC50 (µM) | |

| cAMP Assay | IC50 (µM) | |

| GPR55 | Calcium Mobilization | EC50 (µM) |

| GPR92 | Calcium Mobilization | EC50 (µM) |

| GlyT2 | [³H]glycine Uptake | IC50 (µM) |

| T-type Ca²⁺ Channels | Patch-Clamp Electrophysiology | % Inhibition at a given concentration |

| FAAH | FAAH Activity Assay | IC50 (µM) |

| Substrate Depletion | Rate of hydrolysis (nmol/min/mg) |

Conclusion and Future Directions

2-(4-Methylpentanamido)acetic acid represents a promising yet understudied member of the N-acyl-amino acid family. This guide has outlined a rational, evidence-based approach to identifying and validating its potential therapeutic targets. The proposed targets—GPCRs (GPR18, GPR55, GPR92), ion transporters (GlyT2), and enzymes (FAAH)—are all deeply implicated in disease areas with significant unmet medical needs, including chronic pain, inflammation, and neurological disorders.

The experimental protocols provided offer a clear roadmap for researchers to systematically investigate the pharmacology of this compound. Successful validation of one or more of these targets will pave the way for further preclinical development, including lead optimization, in vivo efficacy studies in relevant disease models, and detailed pharmacokinetic and toxicological profiling.

The exploration of 2-(4-Methylpentanamido)acetic acid and its therapeutic targets has the potential to not only yield novel drug candidates but also to deepen our understanding of the complex and fascinating biology of the endocannabinoidome.

References

-

Mostyn, S. N., Rawling, T., Mohammadi, S., Shimmon, S., Frangos, Z. J., Sarker, S., ... & Christie, M. J. (2019). Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. Journal of medicinal chemistry, 62(5), 2466-2484. [Link]

-

Battista, N., Di Tommaso, M., Bari, M., & Maccarrone, M. (2019). N-Acyl amino acids: metabolism, molecular targets, and role in biological processes. Molecules, 24(23), 4403. [Link]

-

Isocaproic acid. Grokipedia. (n.d.). [Link]

-

Mostyn, S. N., Rawling, T., Mohammadi, S., Shimmon, S., Frangos, Z. J., Sarker, S., ... & Christie, M. J. (2019). Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. Journal of medicinal chemistry, 62(5), 2466-2484. [Link]

-

Oh, D. Y., Yoon, J. M., Moon, M. J., Hwang, J. Y., Choo, H., Lee, J. Y., ... & Kim, J. B. (2008). Identification of farnesyl pyrophosphate and N-arachidonylglycine as endogenous ligands for GPR92. Journal of Biological Chemistry, 283(30), 21054-21064. [Link]

-

Battista, N., Di Tommaso, M., Bari, M., & Maccarrone, M. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules (Basel, Switzerland), 24(23), 4403. [Link]

-

McHugh, D., Wager-Miller, J., & Bradshaw, H. B. (2014). Activation of GPR18 by cannabinoid compounds: a tale of biased agonism. British journal of pharmacology, 171(16), 3908–3917. [Link]

-

Wikipedia contributors. (2023, November 28). NAGly receptor. In Wikipedia, The Free Encyclopedia. [Link]

-

Jeffries, K. A., Dempsey, D. R., Farrell, E. K., Anderson, R. L., Garbade, G. J., Gurina, T. S., ... & Merkler, D. J. (2016). Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells. The Journal of biological chemistry, 291(13), 6939–6950. [Link]

-

Mostyn, S. N., Rawling, T., Mohammadi, S., Shimmon, S., Frangos, Z. J., Sarker, S., ... & Christie, M. J. (2019). Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. Journal of medicinal chemistry, 62(5), 2466-2484. [Link]

-

Synapse, P. (2024, June 25). What are GPR18 antagonists and how do they work?. Patsnap. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GPR55. [Link]

-

Oh, D. Y., Yoon, J. M., Moon, M. J., Hwang, J. Y., Choo, H., Lee, J. Y., ... & Kim, J. B. (2008). Identification of farnesyl pyrophosphate and N-arachidonylglycine as endogenous ligands for GPR92. Journal of Biological Chemistry, 283(30), 21054-21064. [Link]

-

BioKB. (n.d.). Identification of Farnesyl Pyrophosphate and N-Arachidonylglycine as Endogenous Ligands for GPR92. [Link]

-

Jeffries, K. A., Dempsey, D. R., Farrell, E. K., Anderson, R. L., Garbade, G. J., Gurina, T. S., ... & Merkler, D. J. (2016). Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells. The Journal of biological chemistry, 291(13), 6939–6950. [Link]

-

Bradshaw, H. B., & Walker, J. M. (2009). N-fatty acylglycines: underappreciated endocannabinoid-like fatty acid amides?. Vitamins and hormones, 81, 191–205. [Link]

-

Gorska, M., Sledzinski, T., & Wrona, D. (2020). GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation. International journal of molecular sciences, 21(24), 9637. [Link]

-

Obejero-Paz, C. A., Gray, N., & Jones, S. W. (2015). Modulation of Cav3.2 T-type calcium channel permeability by asparagine-linked glycosylation. Pflügers Archiv : European journal of physiology, 467(11), 2269–2282. [Link]

-

Brown, A. J. (2007). Receptors for acylethanolamides—GPR55 and GPR119. British journal of pharmacology, 152(5), 567–575. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GPR18, GPR55 and GPR119. [Link]

-

Carland, J. E., & Vandenberg, R. J. (2021). Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling. International journal of molecular sciences, 22(12), 6245. [Link]

-

Mero, A. A., Ojala, T., Hulmi, J. J., Puurtinen, R., Karila, T. A., & Seppälä, T. (2010). Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes. Journal of the International Society of Sports Nutrition, 7, 1. [Link]

-

Sledzinski, T., & Mika, A. (2021). Gene Expression Data Mining Reveals the Involvement of GPR55 and Its Endogenous Ligands in Immune Response, Cancer, and Differentiation. International journal of molecular sciences, 22(24), 13359. [Link]

-

Rupa Health. (n.d.). a-Ketoisocaproic Acid. [Link]

-

An, D., Al-Ghanem, K., & Abood, M. E. (2017). Identification of Crucial Amino Acid Residues Involved in Agonist Signaling at the GPR55 Receptor. Molecular pharmacology, 91(1), 10–22. [Link]

-

Jeffries, K. A., Dempsey, D. R., Farrell, E. K., Anderson, R. L., Garbade, G. J., Gurina, T. S., ... & Merkler, D. J. (2016). Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells. The Journal of biological chemistry, 291(13), 6939–6950. [Link]

-

Smart, D., & Lambert, D. G. (2011). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British journal of anaesthesia, 107(1), 6–14. [Link]

-

S-E-O, S. (2004). A structure-activity relationship study on N-arachidonoyl-amino acids as possible endogenous inhibitors of fatty acid amide hydrolase. The Journal of pharmacology and experimental therapeutics, 308(1), 365–372. [Link]

-

PubChem. (n.d.). Isocaproic acid. [Link]

-

Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). The discovery and development of inhibitors of fatty acid amide hydrolase (FAAH). Current topics in medicinal chemistry, 9(8), 714–737. [Link]

-

Wang, Y., Zhang, T., Chen, Y., Li, D., & Liu, H. (2022). An update of label-free protein target identification methods for natural active products. Acta Pharmaceutica Sinica B, 12(1), 31–51. [Link]

-

Adeva-Andany, M. M., Souto-Adeva, G., Ameneiros-Rodríguez, E., & Fernández-Fernández, C. (2018). Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases. Nutrients, 10(8), 1067. [Link]

-

Palermo, G., Stornaiuolo, M., & Cavalli, A. (2014). Covalent inhibitors of fatty acid amide hydrolase (FAAH): a rationale for the activity of piperidine and piperazine aryl ureas. Journal of chemical information and modeling, 54(3), 947–957. [Link]

-

Rossier, M. F. (2016). T-Type Calcium Channel: A Privileged Gate for Calcium Entry and Control of Adrenal Steroidogenesis. Frontiers in endocrinology, 7, 63. [Link]

-

Bradshaw, H. B., Rimmerman, N., Hu, S. S., & Walker, J. M. (2009). Identification of endogenous acyl amino acids based on a targeted lipidomics approach. Prostaglandins & other lipid mediators, 89(3-4), 101–106. [Link]

-

Binda, A., & El-Yazbi, A. F. (2020). Voltage-Gated T-Type Calcium Channel Modulation by Kinases and Phosphatases: The Old Ones, the New Ones, and the Missing Ones. International journal of molecular sciences, 21(19), 7074. [Link]

-

Lambert, R. C., Bessaih, T., & Leresche, N. (2006). Modulation of neuronal T-type calcium channels. CNS & neurological disorders drug targets, 5(6), 611–627. [Link]

-

Chemin, J., Monteil, A., Perez-Reyes, E., & Lory, P. (2006). Molecular pathways underlying the modulation of T-type calcium channels by neurotransmitters and hormones. Cell calcium, 40(2), 121–134. [Link]

-

Battista, N., Di Tommaso, M., Bari, M., & Maccarrone, M. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules (Basel, Switzerland), 24(23), 4403. [Link]

Sources

- 1. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Isocaproic acid | C6H12O2 | CID 12587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. NAGly receptor - Wikipedia [en.wikipedia.org]

- 9. GPR18, GPR55 and GPR119 | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Farnesyl Pyrophosphate and N-Arachidonylglycine as Endogenous Ligands for GPR92 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of farnesyl pyrophosphate and N-arachidonylglycine as endogenous ligands for GPR92 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BioKB - Publication [biokb.lcsb.uni.lu]

- 14. mdpi.com [mdpi.com]

- 15. Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Modulation of Cav3.2 T-type calcium channel permeability by asparagine-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Modulation of neuronal T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Molecular pathways underlying the modulation of T-type calcium channels by neurotransmitters and hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A structure-activity relationship study on N-arachidonoyl-amino acids as possible endogenous inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 21. FAAH Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 22. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Introduction: The Significance of N-Acylated Amino Acids

An in-depth guide to the synthesis and characterization of 2-(4-Methylpentanamido)acetic acid, designed for researchers in chemistry and drug development. This document provides a detailed experimental protocol, from synthesis to purification and analytical validation.

N-acylated amino acids (NAAAs) represent a diverse class of lipid-like molecules that play significant roles in chemical synthesis and biological signaling. They are characterized by an amino acid head group linked to a fatty acid tail via an amide bond. This amphiphilic nature imparts unique chemical properties, making them valuable as surfactants, and also allows them to interact with biological membranes and receptors. 2-(4-Methylpentanamido)acetic acid, an N-acylated derivative of glycine and 4-methylpentanoic acid (isocaproic acid), serves as a model compound for this class. Its structure is simple yet representative, making its synthesis an excellent case study for common amide bond formation techniques crucial in peptide synthesis and medicinal chemistry.

This guide provides a comprehensive, field-tested protocol for the laboratory-scale synthesis, purification, and characterization of 2-(4-Methylpentanamido)acetic acid. The methodologies are designed to be robust and reproducible, with an emphasis on the rationale behind key experimental choices to ensure both high yield and purity.

Synthesis and Characterization Workflow

The overall process involves a two-step synthesis followed by purification and multi-modal analytical characterization to confirm the structure and purity of the final product.

Caption: Workflow for the synthesis and validation of 2-(4-Methylpentanamido)acetic acid.

PART 1: Synthesis Protocol

This protocol employs a classic Schotten-Baumann reaction, a reliable method for acylating amines. The carboxylic acid (4-methylpentanoic acid) is first converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). This activated intermediate then readily reacts with the amino group of glycine under basic conditions to form the desired amide bond.

Materials and Reagents:

-

4-Methylpentanoic acid (Isocaproic acid)

-

Thionyl chloride (SOCl₂)

-

Glycine

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated and 1 M

-

Diethyl ether

-

Ethyl acetate

-

Hexanes

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Round-bottom flasks

-

Reflux condenser with a drying tube (CaCl₂)

-

Magnetic stirrer and stir bars

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and vacuum flask

-

pH paper or pH meter

-

Rotary evaporator

Step 1: Activation of 4-Methylpentanoic Acid

Causality: The direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. Converting the carboxylic acid to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine.

-

In a fume hood, add 4-methylpentanoic acid (1 equivalent) to a round-bottom flask equipped with a magnetic stir bar.

-

Carefully add thionyl chloride (1.2 equivalents) dropwise at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gas.

-

Attach a reflux condenser fitted with a drying tube. Heat the mixture to reflux (approx. 70-80°C) for 1-2 hours. The reaction is complete when gas evolution ceases.

-

Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The remaining liquid is the crude 4-methylpentanoyl chloride.

Step 2: Amide Coupling with Glycine